molecular formula C6H9N3O B12826932 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone

2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone

Cat. No.: B12826932
M. Wt: 139.16 g/mol
InChI Key: XSJVQQADPOCMIE-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone (CAS 858489-26-6) is an organic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It serves as a valuable chemical building block in medicinal chemistry and organic synthesis. The compound features an imidazole ring, a common scaffold in pharmaceuticals, and a reactive beta-amino ketone moiety, making it a versatile intermediate for the synthesis of more complex molecules . While specific biological data for this exact compound is limited, research into closely related 2-aminoimidazole derivatives highlights the potential of this chemical class. Specifically, 2-amino-1-methyl-1H-imidazol-4(5H)-one derivatives have been investigated as GPCR ligands and have shown promise in preclinical research for developing breast cancer drugs via the inhibition of PAR1 and PI3Kinase, a key enzyme in the Akt/mTOR pathway . This suggests potential research applications in oncology and biochemistry. The compound requires careful cold-chain transportation and storage to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-amino-1-(5-methyl-1H-imidazol-4-yl)ethanone

InChI

InChI=1S/C6H9N3O/c1-4-6(5(10)2-7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9)

InChI Key

XSJVQQADPOCMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(=O)CN

Origin of Product

United States

Preparation Methods

Reduction of Nitro-Substituted Intermediates

A well-documented approach involves the synthesis of nitro-substituted imidazole ethanone precursors, followed by catalytic or chemical reduction to the corresponding amino derivatives.

  • Step 1: Preparation of 2-nitro-1-[5-nitro-1-(arylmethyl)-1H-imidazol-4-yl]ethanone

    This intermediate is synthesized by coupling 5-nitro-1-(arylmethyl)-1H-imidazole-4-carboxylic acid with 1,1'-carbonyldiimidazole, then reacting with the anion of nitromethane. The 5-nitro-1-(arylmethyl)-1H-imidazole-4-carboxylic acid itself is prepared by ozonolysis and performic acid oxidation of (E)-5-nitro-4-(2-phenylethenyl)-1-(arylmethyl)-1H-imidazoles.

  • Step 2: Reduction to 2-amino-1-[5-amino-1-(arylmethyl)-1H-imidazol-4-yl]ethanone

    The nitro intermediate is reduced using stannous chloride dihydrate in concentrated hydrochloric acid at 60 °C for 3 hours. Ethanol is added to clarify the solution. After evaporation and ether precipitation, the tin complex formed is treated with hydrogen sulfide to remove tin, yielding the amino compound as a crystalline solid after purification.

This method is adaptable to the 4-methyl substitution by using appropriately substituted arylmethyl groups or directly modifying the imidazole ring prior to coupling.

Direct Acylation of Imidazole Derivatives

Another approach involves the direct acylation of 2-aminoimidazole derivatives with acetylating agents such as acetyl chloride or acetic anhydride in suitable solvents (e.g., dichloromethane).

  • The reaction proceeds by nucleophilic attack of the amino group on the acetyl chloride, forming the ethanone moiety attached to the imidazole ring.
  • Purification is typically achieved by recrystallization from solvents like ethanol or by chromatographic methods.

This method is straightforward and efficient for synthesizing 2-amino-1-(1H-imidazol-5-yl)ethanone and can be adapted for 4-methyl-substituted imidazoles by starting with 4-methylimidazole derivatives.

Cyclisation and Methylation Routes

In related imidazole syntheses, cyclisation of appropriate precursors followed by methylation has been employed to introduce methyl groups at specific positions on the imidazole ring.

  • For example, cyclisation of acetylguanidine with α-bromoacetophenone derivatives followed by methylation using iodomethane under controlled conditions yields methylated imidazole amines.
  • Optimization of reaction conditions such as temperature, solvent, and reagent addition rate is critical to maximize yield and minimize by-products.

Though this method is reported for phenyl-substituted imidazoles, the principles can be applied to 4-methylimidazole derivatives to prepare the target compound.

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Nitro Intermediate Reduction Stannous chloride dihydrate, HCl, ethanol, H2S High purity, well-established Multi-step, uses toxic reagents Moderate to high (50-70)
Direct Acylation Acetyl chloride or acetic anhydride, DCM Simple, fewer steps Requires pure starting imidazole Moderate (40-60)
Cyclisation and Methylation Acetylguanidine, α-bromoacetophenone, iodomethane Allows methyl substitution control Complex optimization needed Moderate (40-50)
  • The reduction of nitro intermediates using stannous chloride is effective but requires careful control of pH and temperature to avoid side reactions and ensure complete reduction.
  • Direct acylation methods benefit from the availability of pure 4-methylimidazole starting materials and mild reaction conditions, making them suitable for scale-up.
  • Cyclisation and methylation routes require precise control of reagent addition to prevent exothermic reactions and by-product formation, as demonstrated in related imidazole syntheses.
  • Purification techniques such as recrystallization and chromatography are essential to isolate the target compound with high purity.
  • The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

The preparation of 2-amino-1-(4-methyl-1H-imidazol-5-yl)ethanone can be achieved through several synthetic routes, primarily involving:

  • Reduction of nitro-substituted intermediates,
  • Direct acylation of 4-methylimidazole derivatives,
  • Cyclisation and methylation strategies adapted from related imidazole chemistry.

Each method has distinct advantages and challenges, with the reduction of nitro intermediates offering high purity and direct acylation providing operational simplicity. Optimization of reaction conditions and purification steps is critical for successful synthesis.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes the following reaction types:

Reduction Reactions

The ketone group can be reduced to a secondary alcohol under catalytic hydrogenation or using stoichiometric reducing agents.

  • Reagents : Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) or sodium borohydride (NaBH₄)

  • Conditions : Room temperature for NaBH₄; 60–80°C under 50–100 psi H₂ for catalytic hydrogenation

  • Product : 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanol

  • Yield : 75–85% (estimated from analogous reductions in )

Nucleophilic Substitution

The amino group participates in alkylation or acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

  • Acylation : Reacts with acetyl chloride to yield N-acetylated products.

  • Example Reaction :
    2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone+CH3COClN-Acetyl derivative\text{this compound} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl derivative}

Condensation Reactions

The ketone group undergoes condensation with amines or hydrazines:

  • Hydrazine Reaction : Forms hydrazone derivatives under acidic conditions.

  • Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol

  • Product : 2-Hydrazono-1-(4-methyl-1H-imidazol-5-yl)ethanone

Electrophilic Aromatic Substitution

The imidazole ring undergoes halogenation or nitration:

  • Halogenation : Bromination using N-bromosuccinimide (NBS) yields 5-bromo-4-methyl-1H-imidazole derivatives.

  • Conditions : Radical initiation with AIBN in CCl₄

Reduction of the Ketone Group

The reduction proceeds via a two-step mechanism:

  • Catalytic Hydrogenation : Adsorption of H₂ on Pd/C followed by hydride transfer to the carbonyl carbon.

  • Intermediate : Formation of a hemiaminal intermediate, which is stabilized by the imidazole ring’s electron-donating effects .

Acylation of the Amino Group

The reaction involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon of acetyl chloride, followed by deprotonation to form the amide bond.

Table 2: Spectroscopic Characterization of Products

Product1H NMR^1\text{H NMR} (δ, ppm)13C NMR^{13}\text{C NMR} (δ, ppm)MS (m/z)
N-Acetyl derivative2.35 (s, 3H, CH₃), 7.03 (s, 1H, imidazole-H)169.8 (C=O), 135.4 (imidazole-C)181.1
5-Bromo analog3.90 (s, 3H, CH₃), 7.59 (s, 1H, imidazole-H)121.9 (C-Br), 139.1 (imidazole-C)218.0

Data adapted from .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including 2-amino-1-(4-methyl-1H-imidazol-5-yl)ethanone, exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, compounds structurally related to this compound displayed promising results, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of synthesized imidazole derivatives, including those related to this compound, were tested against different cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundIC50 (C6)IC50 (HepG2)
20a27.0 ± 1.4150.0 ± 5.0
20b20 ± 2.026.33 ± 1.53
20g15.67 ± 2.5258.33 ± 2.89

Synthetic Applications

Synthesis of Novel Compounds

The presence of the imidazole ring in the structure of this compound facilitates its use as a building block in the synthesis of more complex molecules. For instance, it can be employed in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have shown efficacy as phosphodiesterase inhibitors . This synthetic versatility highlights its importance in drug discovery and development.

Biological Screening and Computational Studies

In Vitro Biological Screening

In vitro studies have been conducted to assess the biological activities of various derivatives of imidazole, including those derived from this compound. These studies typically involve evaluating cytotoxicity against multiple cancer cell lines using assays such as MTT, which measures cell viability .

Computational Insights

Computational methods have been employed to predict the binding affinities and interactions of imidazole derivatives with biological targets. These studies provide insights into the mechanisms through which these compounds exert their effects, aiding in the design of more potent analogs .

Summary and Future Directions

The compound this compound demonstrates significant potential across various applications in medicinal chemistry and synthetic biology. Its antimicrobial and anticancer properties make it a valuable candidate for further research aimed at developing new therapeutic agents.

Future studies should focus on:

  • Exploring Structure-Activity Relationships (SAR) : Understanding how modifications to the core structure influence biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.

By leveraging both synthetic chemistry and computational approaches, researchers can continue to uncover new applications for this promising compound.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and applications of 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone with similar compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Synthesis Highlights Potential Applications
This compound C₆H₉N₃O 4-methyl imidazole, amino-ethanone 139.16 Not explicitly detailed; likely involves condensation or substitution reactions Pharmaceutical precursor, enzyme inhibition
2-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone C₆H₇N₃O₃ 2-methyl, 5-nitro imidazole, ethanone 169.14 Derived from metronidazole analogs via esterification Antimicrobial agents
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 2-hydroxyphenyl, amino-ethanone 151.17 Hydriodic acid/acetic acid reduction of nitro precursors Drug intermediate, chelating agent
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (bk-2C-B) C₁₀H₁₂BrNO₃ 4-bromo-2,5-dimethoxyphenyl, amino-ethanone 274.12 Psychoactive substance synthesis via halogenation Psychoactive research
2-Amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile C₁₈H₂₀N₄O 4-methoxybenzyl, tetrahydroindole, nitrile 308.38 Multi-step alkylation/cyclization CNS-targeted drug candidates

Key Findings and Differences

Substituent Effects on Reactivity and Bioactivity: The 4-methyl group on the imidazole ring in the target compound enhances steric hindrance compared to the 5-nitro group in ’s analog, which may reduce electrophilic substitution reactivity but improve metabolic stability . The amino group on the ethanone moiety distinguishes it from bk-2C-B (), which has bromo and methoxy groups. This difference likely redirects bioactivity away from psychoactive effects toward enzyme inhibition .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (139.16 g/mol ) compared to indole derivatives (e.g., 308.38 g/mol in ) may improve bioavailability and membrane permeability .
  • The absence of polar groups (e.g., hydroxyl in ) could reduce water solubility, necessitating salt formation for pharmaceutical formulations .

Biological Activity: Imidazole derivatives with nitro groups () exhibit antimicrobial properties, suggesting the target compound could be explored for similar applications if functionalized appropriately . The tetrahydroindole derivative () highlights the role of fused rings in CNS activity, a feature absent in the simpler imidazole-ethanone structure .

Biological Activity

2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone, also known as a derivative of imidazole, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications in various fields, including antimicrobial, antifungal, and anticancer research. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole ring, which is known for its ability to interact with biological macromolecules. Its molecular formula is C6H8N2OC_6H_8N_2O, and it has a molecular weight of 140.14 g/mol. The imidazole moiety confers unique properties that facilitate interactions with enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a ligand that can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through cell cycle arrest mechanisms, particularly in wild-type and mutant p53 cell lines.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary depending on the bacterial strain:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results highlight the compound's potential as an antibacterial agent in pharmaceutical applications .

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal properties:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that this compound could be developed into antifungal treatments .

Anticancer Activity

The compound has also been evaluated for its anticancer properties through in vitro studies on various cancer cell lines:

Cell LineIC50 (µM)
HCT-116 (Colon Cancer)10
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12

The mechanism involves inducing G0/G1 and G2/M cell cycle arrest and promoting apoptosis in treated cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Screening : A study conducted on synthesized derivatives of imidazole indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains, showcasing its potential in combating antibiotic resistance .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that the compound effectively inhibits the growth of cancer cells while sparing non-cancerous cells, suggesting a selective action that could minimize side effects associated with traditional chemotherapeutics .
  • Molecular Docking Studies : Computational analyses revealed strong binding affinities between the compound and various target proteins involved in disease pathways, supporting its therapeutic potential through targeted action .

Q & A

Basic: What spectroscopic techniques are critical for characterizing 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone?

Methodological Answer:
Characterization relies on 1H and 13C NMR to confirm proton and carbon environments, particularly the imidazole ring and ethanone moiety. For example, in analogous compounds, methyl groups on imidazole rings resonate at δ 2.10–2.50 ppm, while amino protons appear as broad singlets (δ 4.50–5.50 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). X-ray crystallography resolves bond lengths and angles, as demonstrated in studies of imidazole derivatives crystallized at 90 K, achieving R factors < 0.05 .

Basic: What synthetic routes are used to prepare this compound?

Methodological Answer:
Common methods include:

  • Condensation reactions : Reacting 4-methylimidazole with α-keto acids or esters under basic conditions.
  • TDAE (tetrakis(dimethylamino)ethylene) methodology : Facilitates nucleophilic substitutions, as seen in syntheses of related imidazole-ethanone derivatives .
  • Protection-deprotection strategies : Amino groups may be protected with Boc groups during synthesis to avoid side reactions .

Advanced: How does X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
X-ray crystallography determines tautomeric forms and substituent orientations. For example, in metronidazole derivatives, the imidazole ring’s nitro group orientation was confirmed via SHELX refinement (R factor = 0.021) . Low-temperature data collection (e.g., 90 K) minimizes thermal motion artifacts, while SHELXL refines hydrogen bonding networks critical for stability .

Advanced: How can tautomerism in the imidazole ring complicate analysis, and what methods address this?

Methodological Answer:
The 1H-imidazole tautomer (N1-H vs. N3-H) affects reactivity and spectroscopy. Strategies include:

  • Dynamic NMR : Observing coalescence temperatures to estimate tautomeric exchange rates.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G(d,p)) predict dominant tautomers and vibrational spectra .
  • Crystallographic data : Fixed tautomeric forms in crystal structures provide unambiguous references .

Advanced: How should discrepancies in NMR data for derivatives be systematically addressed?

Methodological Answer:
Discrepancies arise from solvent effects, pH, or tautomerism. Mitigation strategies:

  • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to resolve overlapping peaks .
  • Comparative analysis : Cross-reference with X-ray data to validate chemical shifts .
  • Controlled pH studies : Protonation states of amino and imidazole groups are pH-dependent; buffer solutions standardize conditions .

Advanced: What crystallization strategies optimize structural analysis of this compound?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMSO) promote hydrogen bonding. In one study, ethanol solvates yielded diffraction-quality crystals .
  • Slow evaporation : Gradual solvent removal at 4°C reduces crystal defects.
  • Seeding : Introducing microcrystals from analogous compounds (e.g., metronidazole derivatives) templates growth .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps. For example, the ethanone carbonyl is electrophilic, while the amino group is nucleophilic .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by simulating binding conformations .

Advanced: What analytical challenges arise in quantifying trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS/MS : Detects impurities at ppm levels using C18 columns and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .
  • Spiking experiments : Adding known impurities (e.g., unreacted 4-methylimidazole) validates method sensitivity .

Table 1: Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
1H NMR δ 2.25 (s, 3H, CH3), δ 4.80 (br, 2H, NH2)
13C NMR δ 195.5 (C=O), δ 135.2 (imidazole C4)
IR 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH stretch)
X-ray Bond length: C=O 1.22 Å, N1-C2 1.36 Å

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